Simonsinol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Simonsinol, a natural sesqui-neolignan isolated from the bark of Illicium simonsii, has been investigated for its anti-inflammatory activity using a lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells model .

Methods of Application or Experimental Procedures

The anti-inflammatory activity of Simonsinol was investigated using a lipopolysaccharide (LPS)-stimulated murine macrophages RAW264.7 cells model. The effect of Simonsinol on the morphological changes of RAW264.7 cells was observed. The production of nitric oxide (NO), tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in LPS-stimulated RAW264.7 cells was determined by Griess assay and enzyme-linked immunosorbent assay (ELISA). The transcription of inducible nitric oxide synthase (iNOS), TNF-α, and IL-6 was measured by reverse transcription polymerase chain reaction (RT-PCR), and the phosphorylation of the alpha inhibitor of NF-κB (IκBα) was assayed by Western blot .

Results or Outcomes

The results demonstrated that Simonsinol could antagonize the effect of LPS on morphological changes of RAW264.7 cells, and decrease the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells. Furthermore, Simonsinol could downregulate transcription of iNOS, TNF-α, and IL-6, and inhibit phosphorylation of IκBα. These data demonstrate that Simonsinol could inhibit inflammation response in LPS-stimulated RAW264.7 cells through the inactivation of the nuclear transcription factor kappa-B (NF-κB) signaling pathway .

2. Cancer Research

Summary of the Application

Simonsinol, like other phenolic compounds, has potential applications in cancer therapy. The transcription factor Nrf2 plays a crucial role in the cytoprotective response against oxidative stress, including cancer growth and progression and therapy resistance. Therefore, inhibitors of Nrf2, such as Simonsinol, are new targets to be studied .

Methods of Application or Experimental Procedures

The anti-cancer activity of Simonsinol could be investigated using various cancer cell models. The effect of Simonsinol on the growth, proliferation, and apoptosis of cancer cells could be observed. The production of reactive oxygen species (ROS) and the expression of various oncogenes and tumor suppressor genes could be determined .

Results or Outcomes

While specific results for Simonsinol are not available, phenolic compounds in general have shown promise in their action on Nrf2 inhibition, contributing to their potential as anticancer agents .

3. Neurology

Summary of the Application

While specific applications of Simonsinol in neurology are not available, its anti-inflammatory properties could potentially be beneficial in neurological conditions where inflammation plays a key role .

Methods of Application or Experimental Procedures

The anti-inflammatory activity of Simonsinol could be investigated using various neurological disease models. The effect of Simonsinol on the inflammatory response in these models could be observed .

Results or Outcomes

While specific results for Simonsinol are not available, anti-inflammatory compounds in general have shown promise in their ability to modulate the inflammatory response in various neurological conditions .

4. Immunology

Summary of the Application

Simonsinol’s anti-inflammatory properties could potentially be beneficial in immunological conditions where inflammation plays a key role .

Methods of Application or Experimental Procedures

The anti-inflammatory activity of Simonsinol could be investigated using various immunological disease models. The effect of Simonsinol on the inflammatory response in these models could be observed .

Results or Outcomes

While specific results for Simonsinol are not available, anti-inflammatory compounds in general have shown promise in their ability to modulate the inflammatory response in various immunological conditions .

5. Pharmacology

Summary of the Application

Simonsinol, like other phenolic compounds, has potential applications in pharmacology. The transcription factor Nrf2 plays a crucial role in the cytoprotective response against oxidative stress, including therapy resistance. Therefore, inhibitors of Nrf2, such as Simonsinol, are new targets to be studied .

Methods of Application or Experimental Procedures

The anti-inflammatory activity of Simonsinol could be investigated using various disease models. The effect of Simonsinol on the growth, proliferation, and apoptosis of cells could be observed .

Results or Outcomes

While specific results for Simonsinol are not available, phenolic compounds in general have shown promise in their action on Nrf2 inhibition, contributing to their potential as therapeutic agents .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

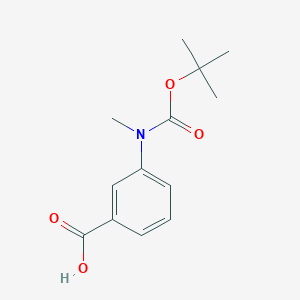

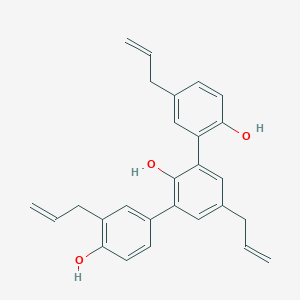

2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAERQKZGOCHVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=CC(=C(C=C3)O)CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Simonsinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)